2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
説明
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of hydrazinecarbothioamide derivatives and has been shown to exhibit promising anticancer properties.
作用機序
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide exerts its anticancer effects by inhibiting the activity of a protein called BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 plays a critical role in the growth and survival of cancer cells by promoting the expression of genes that are involved in cell proliferation and survival. This compound binds to the bromodomain of BRD4 and prevents it from interacting with its target genes, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest, which is a process that prevents cells from dividing. This compound has also been shown to inhibit the expression of genes that are involved in angiogenesis, which is the process of forming new blood vessels. Angiogenesis is a critical process for the growth and metastasis of cancer cells. Inhibition of angiogenesis can prevent the growth and spread of cancer.
実験室実験の利点と制限
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, which means that it can inhibit the activity of other proteins besides BRD4. This can lead to unwanted side effects and can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide. One direction is to investigate its efficacy in combination with other anticancer agents. Combination therapy can enhance the anticancer effects of this compound and can reduce the likelihood of drug resistance. Another direction is to investigate the use of this compound in animal models of cancer. Animal studies can provide valuable information about the pharmacokinetics and toxicity of this compound and can help to determine the optimal dosing regimen for clinical trials. Finally, further studies are needed to investigate the potential off-target effects of this compound and to develop more selective inhibitors of BRD4.
科学的研究の応用
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
特性
IUPAC Name |
1-(cyclohexanecarbonylamino)-3-(2-methoxyethyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-16-8-7-12-11(17)14-13-10(15)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,13,15)(H2,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKDTFLZXNMCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。